
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C26H50O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in organic solvents, making it a valuable component in the production of various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester typically involves the esterification of octanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the ester, removing any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the ester can be hydrolyzed back to octanedioic acid and 2-ethylhexanol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and stabilizer in the manufacturing of plastics and other materials.
Mécanisme D'action
The mechanism of action of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the transport of molecules across the membrane and influence cellular processes. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and improve the stability of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it offers better stability and solubility in organic solvents, making it more suitable for certain industrial applications.
Propriétés
Numéro CAS |
922-09-8 |
|---|---|
Formule moléculaire |
C26H50O4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2-ethyloctanedioate |
InChI |
InChI=1S/C26H50O4/c1-6-11-16-22(8-3)20-29-25(27)19-15-13-14-18-24(10-5)26(28)30-21-23(9-4)17-12-7-2/h22-24H,6-21H2,1-5H3 |
Clé InChI |
XNLFDVGJJPYNGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCCCCC(CC)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


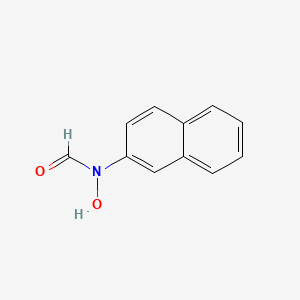
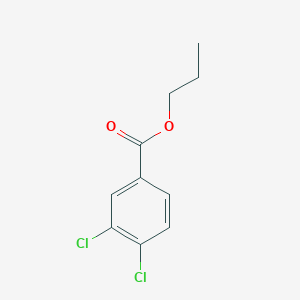
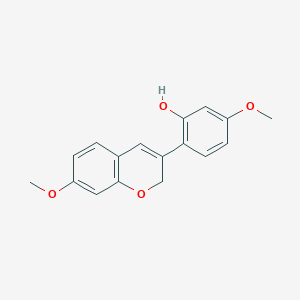
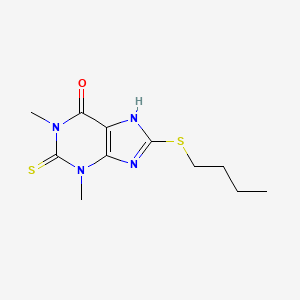
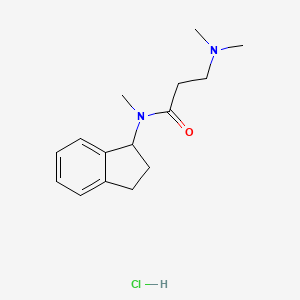
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
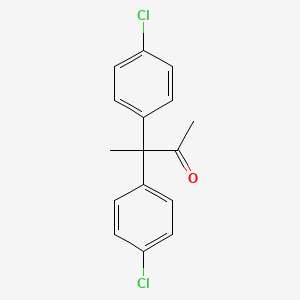
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
